REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[CH:12]2.Cl.[OH-].[NH4+]>CCO.O>[CH3:5][O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[NH:15][CH2:14][CH2:13][CH2:12]2 |f:0.1,4.5|
|
Name
|
|
Quantity
|
505 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
425 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
9 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.12 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 20° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to ambient temperature
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
and extract the mixture with dichloromethane (3×10 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers and dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Remove the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
Collect the filtrate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
Purify the residue by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate: hexane (1:10)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2CCCNC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 357 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |